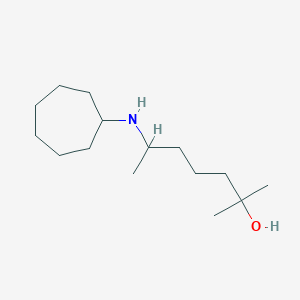

6-(cycloheptylamino)-2-methyl-2-heptanol

Description

The compound 6-(cycloheptylamino)-2-methyl-2-heptanol (proposed IUPAC name) is a substituted heptanol derivative featuring a cycloheptylamino group at the 6-position and a methyl group at the 2-position. For instance, 2-heptanol, 6-amino-2-methyl-, (6S) (CAS 165962-55-0), shares a similar backbone with an amino substituent instead of a cycloheptylamino group . Its molecular formula is C₈H₁₉NO, with a molar mass of 145.24 g/mol .

Properties

IUPAC Name |

6-(cycloheptylamino)-2-methylheptan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO/c1-13(9-8-12-15(2,3)17)16-14-10-6-4-5-7-11-14/h13-14,16-17H,4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHUHIWEOOVMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)NC1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Analogs

Table 1: Key Physicochemical and Commercial Properties

Note: Data for this compound are theoretical due to lack of direct evidence.

Key Observations:

Functional Group Influence: The cycloheptylamino group in the target compound introduces significant steric hindrance and lipophilicity compared to simpler amino or hydroxyl groups in analogs like 6-amino-2-methyl-2-heptanol or 6-methyl-2-heptanol. This could enhance blood-brain barrier permeability, as observed in cycloheptyl-containing GABAB PAMs . Henry’s Law Constants: For 6-methyl-2-heptanol and analogs, KH values (~3.3×10⁻¹) suggest moderate volatility, likely reduced in the target compound due to the cycloheptylamino group .

Pharmacological and Industrial Relevance

Key Insights:

- Amino vs. Cycloheptylamino Groups: Amino-substituted heptanols (e.g., 6-amino-2-methyl-2-heptanol) may serve as precursors for bioactive molecules, while the cycloheptylamino group in the target compound could mimic the pharmacological advantages of KK-92A, such as enhanced receptor selectivity .

- Industrial Presence: 2-Methyl-2-heptanol is a minor byproduct in industrial distillation processes, highlighting the need for precise synthesis to isolate structurally complex derivatives like the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.